molecular formula C19H22N2O3 B14960853 3-benzamido-N-(3-ethoxypropyl)benzamide

3-benzamido-N-(3-ethoxypropyl)benzamide

Katalognummer: B14960853
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: RPXGTLKUHDSZLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-benzamido-N-(3-ethoxypropyl)benzamide is an organic compound belonging to the benzamide class Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-(3-ethoxypropyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.

Industrial Production Methods

In industrial settings, the production of benzamides often involves high-temperature reactions between carboxylic acids and amines. The use of catalysts and advanced technologies, such as ultrasonic irradiation, can enhance the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-benzamido-N-(3-ethoxypropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated benzamides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-benzamido-N-(3-ethoxypropyl)benzamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-benzamido-N-(3-ethoxypropyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, benzamides are known to act as antagonists to certain receptors, such as the γ-aminobutyric acid (GABA) receptors in insects . This interaction can inhibit the activity of these receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-benzamido-N-(3-ethoxypropyl)benzamide is unique due to its specific structural features, such as the presence of both benzamido and ethoxypropyl groups. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C19H22N2O3

Molekulargewicht

326.4 g/mol

IUPAC-Name

3-benzamido-N-(3-ethoxypropyl)benzamide

InChI

InChI=1S/C19H22N2O3/c1-2-24-13-7-12-20-18(22)16-10-6-11-17(14-16)21-19(23)15-8-4-3-5-9-15/h3-6,8-11,14H,2,7,12-13H2,1H3,(H,20,22)(H,21,23)

InChI-Schlüssel

RPXGTLKUHDSZLC-UHFFFAOYSA-N

Kanonische SMILES

CCOCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.